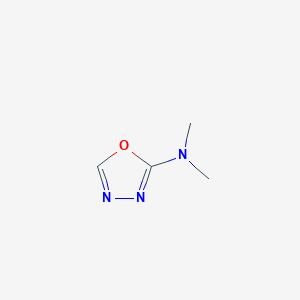

N,N-Dimethyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(2)4-6-5-3-8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHJFQUETWHJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574220 | |

| Record name | N,N-Dimethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50878-79-0 | |

| Record name | N,N-Dimethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Established Cyclization Strategies for 1,3,4-Oxadiazol-2-amines

Traditional methods for synthesizing the 2-amino-1,3,4-oxadiazole core have been well-established for decades, providing reliable pathways to this important scaffold. These strategies typically involve the cyclization of linear precursors through dehydration or oxidation.

Reaction of Semicarbazide (B1199961) with Carboxylic Acid Derivatives

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the direct condensation of a carboxylic acid with semicarbazide hydrochloride. orientjchem.org This reaction is typically facilitated by a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃). orientjchem.orgnih.gov The process begins with the in-situ formation of an acylsemicarbazide intermediate, which then undergoes dehydro-cyclization to form the final oxadiazole ring. orientjchem.org

The general procedure involves refluxing a mixture of the carboxylic acid and semicarbazide in an excess of phosphorus oxychloride. orientjchem.orgnih.gov After the reaction is complete, the mixture is cooled and carefully quenched with water, followed by basification to precipitate the product. nih.gov This approach has been successfully used to synthesize a variety of 5-aryl and 5-benzyl-1,3,4-oxadiazol-2-amines. nih.gov

Table 1: Synthesis via Semicarbazide and Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Reagent | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 4-Bromophenylacetic acid | Semicarbazide, POCl₃ | Reflux | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | nih.gov |

| 3-Nitrobenzoic acid | Semicarbazide, POCl₃ | Reflux | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | nih.gov |

| 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acids | Semicarbazide hydrochloride, POCl₃ | Condensation | 2-Amino-5-(1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole | orientjchem.org |

Cyclization of Acyl Hydrazides with Cyanogen (B1215507) Bromide

The reaction of acyl hydrazides with cyanogen bromide provides another route to 5-substituted-2-amino-1,3,4-oxadiazoles. This method is effective for preparing 5-aryl derivatives in excellent yields. nih.gov While specific details on the synthesis of N,N-dimethylated analogs via this route are less common, the fundamental reaction establishes a key pathway to the 2-amino-1,3,4-oxadiazole scaffold.

Oxidative Cyclization of Acylthiosemicarbazides

The oxidative cyclization of acylthiosemicarbazides (or hydrazinecarbothioamides) is a versatile and frequently used method for preparing 2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net This approach involves a desulfurization-cyclization sequence promoted by an oxidizing agent. A variety of oxidants have been proven effective, offering different advantages in terms of cost, safety, and scalability. nih.govjchemrev.com

Commonly used oxidizing agents include:

Iodine: In the presence of a base like sodium hydroxide (B78521) and a catalyst such as potassium iodide, iodine can be used to oxidize acylthiosemicarbazides, yielding the corresponding 2-amino-1,3,4-oxadiazole. nih.govopenmedicinalchemistryjournal.com

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): This reagent is considered an efficient and inexpensive oxidizing agent, making it suitable for large-scale synthesis where other oxidants may not be practical. nih.govjchemrev.com

Potassium Iodate (B108269) (KIO₃): A useful method employs potassium iodate in water at moderate temperatures (e.g., 60 °C), providing a mild and efficient pathway to 2-acylamino-1,3,4-oxadiazoles in good yields and short reaction times. nih.govresearchgate.net

Mercuric Oxide (HgO): Desulfurative cyclization can also be achieved by refluxing the acylthiosemicarbazide precursor with mercuric oxide. researchgate.net

Table 2: Oxidative Cyclization of Acylthiosemicarbazide Derivatives

| Precursor | Oxidizing Agent | Conditions | Product | Citation |

|---|---|---|---|---|

| 2-((Naphthalen-2-yloxy)acetyl)-N-phenylhydrazine-1-carbothioamide | I₂ in KI, NaOH | Heating in ethanol | 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine | nih.gov |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | - | 5-Aryl-2-amino-1,3,4-oxadiazole | jchemrev.com |

| Acylthiosemicarbazide | Potassium iodate | Water, 60 °C | 2-Acylamino-1,3,4-oxadiazole | nih.gov |

| 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide | HgO | Reflux | 5-(4-(4-X-phenylsulfonyl)phenyl)-N-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine | researchgate.net |

Cyclization of Hydrazinecarbothioamide Derivatives

Hydrazinecarbothioamides, which are essentially acylthiosemicarbazides, serve as key precursors for 1,3,4-oxadiazol-2-amines. researchgate.net The transformation is a desulfurative cyclization, where the sulfur atom of the thiourea (B124793) moiety is removed, and an oxygen atom from the acyl group is incorporated to form the heterocyclic ring. A classic reagent for this process is mercuric oxide (HgO), which effectively promotes the cyclization upon heating. researchgate.net This method has been applied to synthesize various N-aryl substituted 2-amino-1,3,4-oxadiazoles. researchgate.net

Cyclization of Substituted Hydrazones

The oxidative cyclization of hydrazone derivatives, particularly semicarbazones and N-acylhydrazones, represents another significant pathway to the 1,3,4-oxadiazole (B1194373) ring system. nih.govnih.govjournalagent.com

Semicarbazones: The oxidative cyclization of semicarbazones, formed by reacting an aldehyde with semicarbazide, is a frequently used approach. nih.gov A common method involves using bromine in acetic acid to afford 5-substituted-2-amino-1,3,4-oxadiazoles. nih.govnih.gov More recently, iodine-mediated oxidative C-O bond formation has been developed as a transition-metal-free, sequential process that is compatible with a wide range of aldehydes. researchgate.netacs.org

N-Acylhydrazones: N-Acylhydrazones, prepared from the condensation of acyl hydrazides with aldehydes, can be cyclized using various oxidizing agents. researchgate.netmdpi.comnih.gov These include lead oxide, chloramine-T, and potassium permanganate. researchgate.netmdpi.comnih.gov For instance, N-acylhydrazones have been successfully cyclized to 2,5-diaryl-1,3,4-oxadiazoles using lead oxide or a combination of iodine and yellow mercuric oxide. journalagent.comresearchgate.net

Table 3: Cyclization of Substituted Hydrazones

| Hydrazone Type | Reagents | Conditions | Product Type | Citation |

|---|---|---|---|---|

| Semicarbazone | Bromine, Acetic Acid | - | 5-Substituted-1,3,4-oxadiazol-2-amine | nih.govnih.gov |

| Semicarbazone from aldehyde | I₂, K₂CO₃ | 1,4-Dioxane, 85 °C | 2-Amino-5-substituted-1,3,4-oxadiazole | researchgate.net |

| N-Acylhydrazone | Lead oxide | - | 2,5-Diaryl-1,3,4-oxadiazole | researchgate.net |

| N-Acylhydrazone | Iodine, Yellow mercuric oxide | - | 2,5-Diaryl-1,3,4-oxadiazole | journalagent.com |

Contemporary and Novel Synthetic Approaches

While established methods are reliable, research continues to focus on developing more efficient, milder, and versatile synthetic routes. These contemporary approaches often provide advantages in terms of reaction conditions, functional group tolerance, and applicability to modern synthetic techniques like solid-phase and microwave-assisted synthesis.

One innovative approach avoids the common 1,2-diacyl hydrazide intermediate. A convergent synthesis has been developed where α-bromo nitroalkanes are coupled directly with acyl hydrazides. nih.govrsc.orgresearchgate.net This reaction proceeds under mildly basic, semiaqueous conditions and is notable for not requiring harsh dehydrating reagents. rsc.orgresearchgate.net The method is believed to proceed via the in-situ formation of an electrophilic nitrogen species from the acyl hydrazide, which then reacts with the nitronate derived from the α-bromo nitroalkane. researchgate.net This pathway provides direct access to 2,5-disubstituted 1,3,4-oxadiazoles and is compatible with chiral substrates, allowing for the synthesis of enantiomerically enriched products. nih.govrsc.org

Solid-phase synthesis has also been adapted for the creation of 1,3,4-oxadiazole libraries. For example, resin-bound acyl hydrazides can be reacted with reagents like 4-nitrophenyl chloroformate, followed by base-mediated intramolecular cyclization to yield 1,3,4-oxadiazol-2-ones, which are structurally related to the target amines. nih.gov Furthermore, microwave irradiation has been utilized to accelerate cyclization reactions, such as the oxidative cyclization of N-acylhydrazones with chloramine-T, leading to reduced reaction times and often improved yields. jchemrev.commdpi.com

Palladium-Catalyzed Suzuki Cross-Coupling Reactions for Oxadiazole Scaffolds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for creating C-C bonds in the synthesis of complex organic molecules, including those with oxadiazole cores. researchgate.netnih.gov This methodology is prized for its mild reaction conditions, tolerance of numerous functional groups, and the stability and commercial availability of its reagents. nih.gov

The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govcommonorganicchemistry.com The development of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has significantly enhanced the reactivity of the palladium catalysts. nih.gov These advanced ligands have expanded the scope of the Suzuki reaction to include less reactive coupling partners like aryl chlorides and sterically hindered substrates. nih.gov

In the synthesis of 1,3,4-oxadiazole derivatives, the Suzuki reaction is often employed to introduce aryl or heteroaryl substituents onto a pre-formed oxadiazole ring bearing a halogen. For instance, two series of quinazolinylphenyl-1,3,4-oxadiazole derivatives were synthesized using this approach. nih.gov The key step involved coupling a boronic acid pinacol (B44631) ester of a 1,3,4-oxadiazole with various halogen-containing quinazolines. nih.gov Optimization of the reaction conditions found that Pd(dppf)Cl₂ was an effective catalyst and sodium carbonate was the optimal base, providing yields up to 85%. nih.gov

| Parameter | Condition | Result/Observation | Reference |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Effective for the coupling reaction. | nih.gov |

| Base | Na₂CO₃ | Provided the best yield (85%) compared to K₂CO₃, t-BuOK, and AcONa. | nih.gov |

| Ligand | XPhos, PPh₃ | Used in various Suzuki reactions to facilitate coupling. commonorganicchemistry.com | commonorganicchemistry.com |

| Solvent System | Toluene-H₂O, Dioxane/H₂O, DMF | Common solvent systems for Suzuki reactions. | commonorganicchemistry.comnih.gov |

| Temperature | 85-120 °C | Reaction is typically heated, sometimes using microwave irradiation. | commonorganicchemistry.com |

This table summarizes optimized conditions and components commonly used in Palladium-Catalyzed Suzuki Cross-Coupling reactions for synthesizing oxadiazole-containing compounds.

Copper(I)-Catalyzed Oxidative Ugi/Aza-Wittig Reactions with Direct sp3 C-H Functionalization

A novel and efficient one-pot synthesis of 1,3,4-oxadiazoles has been developed utilizing a copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction sequence. mdpi.comnih.govresearchgate.net This method allows for the direct functionalization of sp³ C-H bonds adjacent to a nitrogen atom, a significant advancement in C-H activation chemistry. mdpi.com The reaction brings together three components: a tertiary amine (such as N,N-dimethylaniline), (N-isocyanimine)triphenylphosphorane, and a carboxylic acid. mdpi.com

This ligand-free process demonstrates high productivity and a broad tolerance for different functional groups. mdpi.comnih.gov The reaction is typically mediated by a copper(I) salt and an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com Optimization studies identified CuCl as the most effective catalyst, providing the desired 1,3,4-oxadiazole product in a 79% yield when the reaction was conducted in acetonitrile (B52724) at 60 °C. mdpi.com This methodology is particularly relevant for the synthesis of N,N-Dimethyl-1,3,4-oxadiazol-2-amine, as it directly utilizes a dimethylamino-containing starting material.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuCl | TBHP | CH₃CN | 60 | 79 | mdpi.com |

| CuBr₂ | TBHP | CH₃CN | 60 | 65 | mdpi.com |

| CuI | TBHP | CH₃CN | 60 | 72 | mdpi.com |

| CuBr | TBHP | CH₃CN | 60 | 68 | mdpi.com |

This table presents the results of the optimization of the copper catalyst for the one-pot synthesis of 1,3,4-oxadiazoles via an oxidative Ugi/aza-Wittig reaction.

Aerobic Oxidation and DMAP-Mediated Annulation Sequences

An efficient method for constructing 2-imino-1,3,4-oxadiazoline scaffolds involves the reaction of acylhydrazides and isothiocyanates under an oxygen atmosphere, mediated by 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This approach is notable for its use of molecular oxygen as a green oxidant. nih.gov The proposed mechanism consists of two key stages: an aerobic oxidation of the acylhydrazide, which is facilitated by DMAP and the isothiocyanate, to generate an N-acyldiazene intermediate. nih.gov This is followed by a DMAP-mediated annulation of the in-situ generated acyldiazene with the isothiocyanate to form the heterocyclic ring. researchgate.netnih.gov

The methodology has been shown to have a broad substrate scope and is effective even on a gram scale. nih.govnih.gov While this specific protocol leads to 2-imino-1,3,4-oxadiazolines, the underlying principle of DMAP-mediated aerobic oxidative cyclization is a valuable strategy for the synthesis of the 1,3,4-oxadiazole core from suitable precursors. nih.govnih.govacs.org Related copper-mediated aerobic oxidative methods have also been developed for the synthesis of oxazoles from aldehydes and amines, highlighting the utility of aerobic oxidation in heterocycle synthesis. nih.gov

Photocatalytic Oxidative Heterocyclization from Semicarbazones

Visible-light photocatalysis has emerged as a powerful green chemistry tool for organic synthesis. A highly efficient, metal-free method for synthesizing 2-amino-5-aryl-1,3,4-oxadiazoles employs the oxidative heterocyclization of semicarbazones. organic-chemistry.orgthieme-connect.comthieme-connect.com This reaction is catalyzed by an organic dye, eosin (B541160) Y, under irradiation from green LEDs. organic-chemistry.org

The process is operationally simple, using CBr₄ as a bromine source and atmospheric oxygen, which regenerates the photocatalyst to complete the catalytic cycle. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild, ambient conditions and avoids the use of toxic or expensive transition-metal catalysts. thieme-connect.com Optimization studies found that acetonitrile (MeCN) is the ideal solvent, and the combination of eosin Y and CBr₄ is critical for achieving high yields, which can reach up to 96%. organic-chemistry.orgthieme-connect.com This method provides a rapid and environmentally friendly route to valuable 2-amino-1,3,4-oxadiazole building blocks. researchgate.net

| Catalyst | Oxidant | Light Source | Atmosphere | Solvent | Yield (%) | Reference |

| Eosin Y (1 mol%) | CBr₄ | Green LED | Air | MeCN | up to 96 | organic-chemistry.orgthieme-connect.com |

| None | CBr₄ | Green LED | Air | MeCN | Substantially lower yield | thieme-connect.com |

| Eosin Y | CBr₄ | Dark | Air | MeCN | No conversion | thieme-connect.com |

This table illustrates the optimization of reaction conditions for the visible-light-mediated photocatalytic synthesis of 2-amino-1,3,4-oxadiazoles.

Synthesis of Key Precursors and Intermediates for this compound Synthesis

The synthesis of the target compound, this compound, relies on the availability of key precursors and intermediates. The primary strategies involve either building the oxadiazole ring from a precursor already containing the N,N-dimethylamino moiety or by functionalizing a pre-formed 2-amino-1,3,4-oxadiazole.

A common and versatile route to 2-amino-1,3,4-oxadiazoles involves the cyclization of semicarbazide or thiosemicarbazide (B42300) derivatives. nih.govacs.org One widely used method is the reaction of an aldehyde with semicarbazide to form a semicarbazone, which is then subjected to oxidative cyclization using reagents like iodine. nih.govnih.gov

Alternatively, acylhydrazides or carboxylic acids can be reacted with thiosemicarbazide, followed by cyclodehydration using agents such as phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (p-TsCl), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl). acs.orgd-nb.infonih.gov For the specific synthesis of this compound, a logical precursor would be 4,4-dimethylthiosemicarbazide. This intermediate could be synthesized by reacting N,N-dimethylhydrazine with an appropriate isothiocyanate source. nih.gov This substituted thiosemicarbazide can then be cyclized with a suitable reagent to form the desired N,N-dimethylamino-substituted oxadiazole ring.

Another key synthetic intermediate is the unsubstituted 2-amino-1,3,4-oxadiazole core. This can be prepared through various established methods, such as the iodine-mediated oxidative cyclization of semicarbazones or the dehydrative cyclization of acyl thiosemicarbazides. nih.govjchemrev.com Once the 2-amino-1,3,4-oxadiazole is obtained, the N,N-dimethyl functionality can be introduced via standard N-alkylation procedures, typically involving a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Methodologies for Compound Purification in Synthetic Procedures

The isolation and purification of the final product and intermediates are critical steps in any synthetic sequence. For this compound and related compounds, several standard and advanced purification techniques are employed to ensure high purity.

Recrystallization is one of the most common and effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Solvents frequently used for the recrystallization of oxadiazole derivatives include ethanol, methanol, and mixtures like benzene/hexane. d-nb.infonih.govmdpi.comacs.org

Silica (B1680970) Gel Column Chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase (silica gel). thieme-connect.comgoogle.com The crude material is loaded onto a column packed with silica gel, and a solvent system (eluent), such as a hexane/ethyl acetate (B1210297) mixture, is passed through the column. thieme-connect.com Components separate based on their polarity, allowing for the collection of pure fractions. This method is essential for separating products from starting materials, reagents, and by-products, especially when their solubilities are similar. acs.orgmdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical and preparative technique that offers high resolution and efficiency for purification. thieme-connect.com It is particularly useful for separating complex mixtures or for achieving very high purity. thieme-connect.com In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile, water, and methanol. thieme-connect.comresearchgate.net This technique has been successfully developed for the analysis and purification of 1,3,4-oxadiazole derivatives. thieme-connect.comresearchgate.net

| Methodology | Principle | Typical Solvents/Conditions | Application/Advantage | Reference |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Ethanol, Methanol, Benzene/Hexane | Purification of solid, crystalline products. Cost-effective for large scales. | d-nb.infonih.govmdpi.com |

| Column Chromatography | Differential adsorption to a stationary phase (silica gel). | Hexane/Ethyl Acetate, Benzene/EtOAc | Highly versatile for separating complex mixtures and non-crystalline solids. | thieme-connect.commdpi.comgoogle.com |

| RP-HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Mobile Phase: Acetonitrile/Water/Methanol; Stationary Phase: C18 Column | High-resolution separation and purification; suitable for stability testing and isolating high-purity compounds. | thieme-connect.comresearchgate.net |

| Washing/Extraction | Partitioning between two immiscible liquid phases. | EtOAc/Aqueous NaHCO₃, Water | Initial work-up to remove inorganic salts and water-soluble impurities. | thieme-connect.comnih.gov |

This table provides a comparative overview of common purification methodologies used in the synthesis of 1,3,4-oxadiazole derivatives.

Comprehensive Spectroscopic and Structural Elucidation of 1,3,4 Oxadiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular framework. vscht.cz

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy identifies the different chemical environments of protons in a molecule. The spectrum of N,N-Dimethyl-1,3,4-oxadiazol-2-amine is expected to be relatively simple. The six protons of the two equivalent methyl groups attached to the nitrogen atom would appear as a single, sharp singlet. The chemical shift for these N-methyl protons typically appears in the range of δ 3.0–3.3 ppm. mdpi.com The proton attached to the C5 carbon of the oxadiazole ring would also produce a distinct signal, likely a singlet, with a chemical shift further downfield, influenced by the electronegativity of the heterocyclic ring. For comparison, in related 2-imino-1,3,4-oxadiazoline structures, aromatic protons on adjacent rings can appear at shifts as high as δ 8.20 ppm. acs.org

Table 1: Representative ¹H NMR Spectral Data for a Substituted N,N-Dimethylamino Heterocycle Data based on N,N-dimethyl-4-amino-2,1,3-benzothiadiazole for the dimethylamino group. mdpi.com

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -N(CH₃)₂ | 3.29 | Singlet | 6H |

| Aromatic-H | 7.40-7.49 | Multiplet | 2H |

| Aromatic-H | 6.57 | Triplet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, three distinct signals are expected. The carbon atoms of the N,N-dimethyl group would produce a single signal due to their chemical equivalence. In similar structures containing an N,N-dimethylamino group attached to a heterocyclic system, this signal is found at approximately δ 42.59 ppm. mdpi.com In other related azo dyes containing a N,N-dimethylamino group, the signal appears around 48.5 ppm. mdpi.com

The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5) are in different chemical environments and would therefore resonate at different chemical shifts. These carbons are significantly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms, and their sp² hybridization. In various 2,5-disubstituted 1,3,4-oxadiazole derivatives, these carbon signals typically appear in the range of δ 163–167 ppm. mdpi.com For instance, in N,3,5-triphenyl-1,3,4-oxadiazol-2(3H)-imine, the oxadiazole carbon signals were observed at δ 152.8 and δ 145.6 ppm. acs.org

Table 2: Representative ¹³C NMR Spectral Data for 1,3,4-Oxadiazole Derivatives Data based on analogous heterocyclic systems for illustrative purposes. mdpi.commdpi.com

| Carbon Atom | Representative Chemical Shift (δ) ppm |

| -N(C H₃)₂ | ~ 42-49 |

| C2 (Oxadiazole Ring) | ~ 163-167 |

| C5 (Oxadiazole Ring) | ~ 165-168 |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching from the methyl groups, typically observed in the 2850-3000 cm⁻¹ region.

C=N stretching from the oxadiazole ring, which is expected to show a strong absorption band around 1610-1660 cm⁻¹.

C-O-C stretching (asymmetric and symmetric) of the ether linkage within the oxadiazole ring, which typically appears in the 1050-1250 cm⁻¹ range. mdpi.com

C-N stretching of the dimethylamino group, usually found between 1340-1380 cm⁻¹. mdpi.com

In a related compound, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, characteristic peaks for aromatic C-N and C-C stretching were observed at 1587, 1545, and 1494 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=N (Oxadiazole) | Stretch | 1610-1660 |

| C-O-C (Oxadiazole) | Stretch | 1050-1250 |

| C-N (Amine) | Stretch | 1340-1380 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₄H₇N₃O), the calculated molecular weight is approximately 113.12 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 113. Analysis of a closely related compound, 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine, predicts a protonated molecular ion [M+H]⁺ at m/z 162.04286. uni.lu This suggests that the target compound would show a prominent [M+H]⁺ peak at m/z ≈ 114. Fragmentation would likely involve the loss of small, stable molecules or radicals, providing clues to the compound's structure.

Table 4: Predicted Mass Spectrometry Data for a Close Derivative, 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine Data from PubChem for C₅H₈ClN₃O. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.04286 |

| [M+Na]⁺ | 184.02480 |

| [M-H]⁻ | 160.02830 |

| [M]⁺ | 161.03503 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the found and calculated values serves to validate the empirical and molecular formula of the synthesized compound. mdpi.com

For this compound, with the molecular formula C₄H₇N₃O and a molecular weight of 113.12 g/mol , the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Analysis for C₄H₇N₃O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 42.48% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 6.24% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 37.16% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 14.14% |

Experimental results from the analysis of various 1,3,4-oxadiazole derivatives consistently show found percentages for C, H, and N that are within ±0.4% of the calculated values, confirming their proposed structures. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a crystal structure for this compound itself is not available in the reviewed literature, analysis of other 2,5-disubstituted 1,3,4-oxadiazole derivatives reveals important structural features. researchgate.net These studies typically show that the 1,3,4-oxadiazole ring is essentially planar. researchgate.net An X-ray analysis of this compound would confirm the planarity of the heterocyclic ring, establish the precise C-O, C-N, and N-N bond lengths, and describe the geometry of the N,N-dimethylamino substituent relative to the ring. This technique provides unambiguous proof of the molecular structure. nih.gov

Advanced Computational Chemistry and Theoretical Investigations of N,n Dimethyl 1,3,4 Oxadiazol 2 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N,N-Dimethyl-1,3,4-oxadiazol-2-amine.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of heterocyclic compounds due to its balance of accuracy and computational cost. scirp.org For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to optimize molecular geometries and predict reactivity. nih.govmdpi.com These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

In the case of this compound, the nitrogen atoms of the oxadiazole ring and the exocyclic amino group, along with the oxygen atom, create a system rich in electrons. This electronic arrangement is a key determinant of the molecule's chemical behavior. The dimethylamino group acts as an electron-donating group, which influences the electron density of the entire oxadiazole ring system. Theoretical studies on similar 2-amino-1,3,4-oxadiazole derivatives confirm the significant role of substituents in modulating the electronic properties of the heterocyclic core. nahrainuniv.edu.iq

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. nih.gov

For 1,3,4-oxadiazole derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the electron-donating dimethylamino group is expected to significantly influence the HOMO energy level. Studies on analogous compounds show that the introduction of different substituents can tune the HOMO-LUMO gap. nih.gov For instance, in a study of various 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous 1,3,4-Oxadiazole Derivatives Note: This data is for analogous compounds and not for this compound itself.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,3,4-oxadiazole-2-thiol | -7.12 | -1.23 | 5.89 |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | -6.89 | -1.87 | 5.02 |

| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol | -7.01 | -2.01 | 5.00 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom and the nitrogen atoms of the oxadiazole ring, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the methyl groups would exhibit positive potential. The MEP analysis of related 1,3,4-oxadiazole derivatives has been used to understand their intermolecular interactions and biological activity. researchgate.netnih.gov

Computational methods can predict vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. These theoretical spectra are invaluable for the interpretation of experimental data and for the structural elucidation of newly synthesized compounds. DFT calculations are commonly employed for this purpose. nih.govscirp.org

For this compound, the calculated vibrational spectrum would show characteristic stretching frequencies for the C-N, C=N, C-O, and N-N bonds within the oxadiazole ring and the dimethylamino group. For example, the N-H stretching vibrations in similar primary and secondary amines are typically observed in the range of 3300-3500 cm⁻¹. nih.gov The C-N stretching vibrations are expected in the range of 1250-1350 cm⁻¹.

The predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of the experimental signals. For the N,N-dimethyl group, a characteristic singlet would be expected in the ¹H NMR spectrum, and the corresponding carbon signals would appear in the aliphatic region of the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the oxadiazole ring would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Representative 1,3,4-Oxadiazole Derivative Note: This data is for an analogous compound and not for this compound itself.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3200 |

| C-H stretch (aliphatic) | 2900-3000 |

| C=N stretch | 1620-1680 |

| C-O-C stretch | 1050-1150 |

Quantum chemical calculations can provide a wealth of thermochemical data, including bond dissociation enthalpy (BDE), ionization potential (IP), proton affinity (PA), and electron transfer enthalpy (ETE). These parameters are fundamental to understanding the stability and reactivity of a molecule.

Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. It provides insight into the strength of the chemical bonds within the molecule.

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. It is related to the HOMO energy and indicates the molecule's tendency to be oxidized.

Proton Affinity (PA): PA is the negative of the enthalpy change for the protonation of a molecule in the gas phase. It is a measure of the molecule's basicity.

Electron Transfer Enthalpy (ETE): ETE is the enthalpy change associated with the transfer of an electron to a molecule.

For this compound, the nitrogen atoms in the oxadiazole ring and the exocyclic amino group are expected to be the primary sites of protonation. The electron-donating nature of the dimethylamino group would likely increase the proton affinity compared to an unsubstituted 2-amino-1,3,4-oxadiazole. Theoretical studies on similar heterocyclic systems have been used to calculate these parameters and correlate them with experimental observations. nih.gov

Table 3: Calculated Thermochemical Parameters for a Representative 1,3,4-Oxadiazole Derivative Note: This data is for an analogous compound and not for this compound itself.

| Parameter | Calculated Value |

| Ionization Potential (eV) | 8.5 - 9.5 |

| Proton Affinity (kJ/mol) | 850 - 950 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. These methods are widely used in drug discovery and design. nih.govsemanticscholar.org

Ligand Preparation and Conformational Optimization for Docking Simulations

The initial and critical step in any structure-based drug design or computational analysis is the preparation of the ligand's three-dimensional (3D) structure. For this compound, this process begins with generating its 2D chemical structure. This 2D representation is then converted into a 3D conformation using computational chemistry software.

To ensure the use of a energetically favorable conformation in subsequent simulations, the initial 3D structure must undergo geometry optimization and energy minimization. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods, which calculate the electronic structure to find the lowest energy state. nih.govmdpi.com For instance, studies on other 1,3,4-oxadiazole derivatives have successfully employed DFT to obtain stable and chemically reactive structures for further analysis. nih.gov The resulting optimized structure represents the most probable and stable conformation of the molecule, which is crucial for accurate docking simulations. In some studies, multiple conformations are generated and optimized to account for the ligand's flexibility, with the lowest energy conformer being selected for docking. mdpi.com

Investigation of Molecular Interactions with Biological Macromolecules and Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov This allows for a detailed investigation of the intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the N,N-dimethylamino group and the oxadiazole ring itself are key features for potential interactions.

The 1,3,4-oxadiazole ring is known to be a bioisostere for amide and ester groups and can participate in various non-covalent interactions. mdpi.com The nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a common interaction observed in the active sites of many enzymes. nih.gov Studies on related 1,3,4-oxadiazole derivatives docked into enzyme active sites, such as peptide deformylase or VEGFR2, have revealed key interactions:

Hydrogen Bonds: The heterocyclic nitrogen atoms frequently form hydrogen bonds with amino acid residues like MET, HIS, and CYS. mdpi.comnih.gov

Hydrophobic Interactions: Phenyl groups or other lipophilic substituents often engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic nature of the oxadiazole ring can lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

The N,N-dimethylamino group of the target compound would likely influence its binding orientation and could participate in van der Waals or hydrophobic interactions within the active site.

Table 1: Examples of Molecular Interactions of 1,3,4-Oxadiazole Analogs with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction |

| 1,3,4-Oxadiazole Hydrazides | InhA (Mycobacterium tuberculosis) | Tyr158, NAD+ | Hydrogen Bonding |

| Benzimidazole-Thiadiazole Hybrids | 14-α demethylase (CYP51) | Met508 | Hydrogen Bonding |

| N-acyl hydrazones with 1,3,4-oxadiazole | Cyclooxygenase (COX) | Arg120, Tyr355 | Hydrogen Bonding, Hydrophobic |

| 1,3,4-Oxadiazole Amides | VEGFR2 | Cys1045, His1024, Ile1044 | Covalent, Hydrogen Bonding |

This table is generated based on findings from analogous compounds to illustrate common interaction patterns. mdpi.commdpi.commdpi.comnih.gov

Computational Prediction of Binding Free Energies

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target receptor. This is quantified by the binding free energy (ΔG), where a more negative value indicates a stronger and more stable interaction. Docking programs utilize scoring functions to calculate this value, which approximates the thermodynamics of the binding event.

For various 1,3,4-oxadiazole derivatives, computational studies have reported a range of binding energy values against different biological targets. For example, a series of 1,3,4-oxadiazole derivatives investigated as potential inhibitors of VEGFR2 showed binding energies ranging from -31.01 to -48.89 kJ/mol. mdpi.com The derivative with the most favorable binding energy (-48.89 kJ/mol) was identified as the most promising candidate. mdpi.com These scoring functions provide a rapid and effective way to rank potential inhibitors and prioritize them for further experimental testing. The predicted binding free energy for this compound would be a key indicator of its potential efficacy against a specific target.

Table 2: Example of Predicted Binding Energies for 1,3,4-Oxadiazole Derivatives

| Compound Series | Target Enzyme | Range of Binding Energies (kJ/mol) |

| 1,3,4-Oxadiazole Amides | VEGFR2 | -31.01 to -48.89 |

| 1,3,4-Oxadiazole Amides | EGFR | -31.01 to -34.19 |

Data extracted from a study on related oxadiazole derivatives to demonstrate typical predicted energy values. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Generation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of novel compounds, such as this compound, before their synthesis and testing.

To generate a QSAR model, a dataset of structurally related 1,3,4-oxadiazole derivatives with known biological activities is required. For each molecule, a set of molecular descriptors is calculated, which quantify various physicochemical properties like steric, electronic, and hydrophobic features. Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build an equation that links these descriptors to the activity. nih.govresearchgate.net

Studies on 1,2,4-oxadiazole (B8745197) derivatives have successfully generated robust 3D-QSAR models with high predictive potential (R² values often exceeding 0.9). nih.gov These models produce contour maps that visualize the regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, guiding the design of more potent molecules.

Table 3: Representative Statistical Parameters for QSAR Models of Oxadiazole Derivatives

| Compound Class | Statistical Method | R² (Goodness of Fit) | Q² (Predictive Ability) |

| 1,3,4-Oxadiazole Derivatives | Multiple Linear Regression | >0.8 | >0.7 |

| 1,2,4-Oxadiazole Derivatives | 3D-QSAR (PLS) | 0.9235 | 0.5479 |

This table presents typical statistical validation parameters from QSAR studies on related oxadiazole classes. nih.govnih.gov

Theoretical Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies utilize computational tools to understand how specific structural modifications affect a molecule's biological activity. These studies are often performed in conjunction with molecular docking and synthesis to rationalize experimental results and guide the design of new analogs.

For the 1,3,4-oxadiazole scaffold, SAR studies have revealed key insights. For instance, in a series of N-aryl-1,3,4-oxadiazol-2-amines, the nature and position of substituents on the aryl ring were found to be critical for anticancer activity. nih.gov Similarly, for antimycobacterial 2-amino-1,3,4-oxadiazole derivatives, the length of an N-alkyl chain was shown to directly influence the potency. nih.gov

A theoretical SAR study of this compound would involve comparing its docking pose and interaction profile with other derivatives. For example, one could computationally assess how replacing the dimethylamino group with other substituents (e.g., a simple amino group, a piperidinyl group, or an aryl amine) alters the binding affinity and interactions within the target's active site. Such analyses help to build a comprehensive understanding of the structural requirements for biological activity.

Influence of Solvent Environments on Theoretical Parameters

The surrounding environment can significantly influence the properties and behavior of a molecule. Computational studies often investigate the influence of solvent by using continuum solvation models, such as the Polarizable Continuum Model (PCM), within DFT calculations. These models simulate the bulk effect of a solvent on the solute molecule.

Studies on 1,3,4-oxadiazole derivatives and other heterocyclic systems have shown that solvent polarity can alter various theoretical parameters. researchgate.netnih.gov For example, the dipole moment of a molecule typically increases in more polar solvents due to stabilization of charge separation. nih.gov The relative stability of different tautomers or conformers can also be solvent-dependent. researchgate.net Research on bromonaphthofuran substituted 1,3,4-oxadiazoles demonstrated that both ground and excited state dipole moments are influenced by the solvent environment, which is crucial for applications in optoelectronics. nih.gov Investigating these effects for this compound would provide a more realistic understanding of its electronic properties and stability in a biological (aqueous) environment compared to the gas phase. nih.gov

Chemical Reactivity and Transformations of N,n Dimethyl 1,3,4 Oxadiazol 2 Amine Derivatives

Derivatization at the Amine Nitrogen and Peripheral Substituents

Derivatization of the 2-amino group on the 1,3,4-oxadiazole (B1194373) ring is a common strategy for creating new analogues. These reactions, however, are contingent on the nature of the amine. Primary (-NH₂) and secondary (-NHR) amines possess a reactive N-H bond that can participate in acylation, alkylation, and reactions with isocyanates. The tertiary N,N-dimethyl-1,3,4-oxadiazol-2-amine lacks this N-H bond, rendering it unreactive to these specific transformations at the amine nitrogen. The following sections describe these reactions as they apply to the broader class of 2-amino-1,3,4-oxadiazole derivatives.

The acylation of 2-amino-1,3,4-oxadiazoles is a principal method for synthesizing N-acyl derivatives, which often exhibit enhanced biological profiles. This reaction involves treating a primary or secondary 2-amino-1,3,4-oxadiazole with an acylating agent, typically an acid chloride, in the presence of a base like triethylamine. researchgate.netnih.gov For instance, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine has been successfully acylated with a variety of acid chlorides, including acetyl chloride, benzoyl chloride, and chloroacetyl chloride, to yield the corresponding N-(1,3,4-oxadiazol-2-yl)amides. nih.gov Similarly, derivatives like 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine undergo acylation with reagents such as methyl 4-(chlorocarbonyl)benzoate and 3-nitrobenzoyl chloride. researchgate.net The cyclization of acylthiosemicarbazides is another route to 2-acylamino-1,3,4-oxadiazoles. nih.gov

Table 1: Examples of Acylation Reactions of 2-Amino-1,3,4-oxadiazole Derivatives

| 2-Amino-1,3,4-oxadiazole Reactant | Acylating Agent | Product | Reference(s) |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | nih.gov |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | nih.gov |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Nitrobenzoyl chloride | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | researchgate.net |

| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | 4-Methoxybenzoyl chloride | N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | researchgate.net |

Alkylation of 2-amino-1,3,4-oxadiazole derivatives can occur at several positions. N-alkylation of the exocyclic amino group requires a primary or secondary amine and leads to more complex amines, culminating in the formation of quaternary ammonium (B1175870) salts or, in this context, the N,N-dimethyl derivative. A specific example of N-alkylation is the formation of N-Mannich bases, where a 1,3,4-oxadiazole-2(3H)-thione reacts with formaldehyde (B43269) and a primary aromatic amine to yield a 3-arylaminomethyl derivative.

Alkylation can also occur on peripheral substituents or other heteroatoms within the scaffold. For example, the thiol group in 5-substituted-1,3,4-oxadiazole-2-thiols (the thione tautomer of 2-mercapto-1,3,4-oxadiazole) can be readily alkylated with chloro-N-substituted phenylacetamide derivatives to yield S-alkylated products. acs.org This highlights the reactivity of the tautomeric forms of these heterocycles.

The reaction between a primary or secondary 2-amino-1,3,4-oxadiazole and an isocyanate provides a direct route to N-substituted urea (B33335) derivatives. This reaction relies on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine reacts with phenyl isocyanate and 3-chlorophenyl isocyanate to afford the corresponding urea derivatives. nih.gov Similarly, 5-aryl-1,3,4-oxadiazol-2-amines can be prepared by reacting hydrazides with an isocyanate to form a semicarbazide (B1199961) intermediate, which is then cyclized. researchgate.net

Table 2: Synthesis of Urea Derivatives from 2-Amino-1,3,4-oxadiazoles

| 2-Amino-1,3,4-oxadiazole Reactant | Isocyanate Reactant | Product | Reference(s) |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Phenyl isocyanate | 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | nih.gov |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | 1-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-amine | Dodecyl isocyanate | N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine precursor | researchgate.net |

Functionalization and Substituent Effects on the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is an electron-deficient system, which makes electrophilic substitution at the ring's carbon atoms difficult. mdpi.comnih.gov This is due to the electron-withdrawing effect of the two pyridine-type nitrogen atoms. nih.gov Consequently, the ring is generally resistant to nucleophilic attack unless activated by specific substituents. mdpi.com

However, functionalization can be achieved through various modern synthetic methods. Metalation of the 1,3,4-oxadiazole ring using sterically hindered bases like TMPMgCl·LiCl or TMP₂Zn·2LiCl allows for regioselective deprotonation at the C5 position. nih.govacs.org The resulting zincated or magnesiated intermediate can then be trapped with various electrophiles to introduce new substituents. nih.govacs.org

Substituents on the ring have a profound effect on its reactivity. Electron-releasing groups can increase the electron density on the ring, potentially facilitating electrophilic attack at the nitrogen atoms. mdpi.comnih.gov Conversely, electron-withdrawing groups further decrease the ring's electron density. The Hammett plot, a tool used in physical organic chemistry, can be employed to quantify these substituent effects on reaction rates and provide insight into the electronic nature of the transition state during a reaction. mdpi.com

Mechanistic Studies of Reaction Pathways

Understanding the reaction mechanisms for the formation and transformation of 1,3,4-oxadiazoles is crucial for optimizing synthetic routes and designing new ones. The most common synthesis involves the cyclodehydration of 1,2-diacylhydrazine precursors. The exact mechanism of this reaction is complex, but it is known to be facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. uni.lu

Another major pathway is the oxidative cyclization of N-acylhydrazones. nih.gov Various oxidizing agents can be used, and the mechanism often involves the formation of a key intermediate that undergoes intramolecular cyclization with the loss of two protons and two electrons. For example, iodine-mediated oxidative cyclization is a common, metal-free method for producing both 2-amino- and 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

More recently, mechanistic studies have focused on copper-catalyzed reactions, such as the functionalization of N-arylidenearoylhydrazides, which proceed through an imine C-H activation pathway. nih.gov A plausible mechanism for the formation of 1,3,4-oxadiazoles from tetrazole precursors involves a Huisgen rearrangement, where an unstable N-acylated tetrazole undergoes ring-opening and subsequent recyclization with the elimination of nitrogen gas.

Catalytic processes offer efficient and often milder conditions for the synthesis of 1,3,4-oxadiazoles. In copper-catalyzed oxidative cyclizations, the catalytic cycle is believed to involve the coordination of the copper catalyst to the N-arylidenearoylhydrazide, facilitating the C-H functionalization and subsequent cyclization.

In other systems, reaction intermediates have been proposed and sometimes isolated. In the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates, a proposed mechanism involves the aerobic oxidation of the acylhydrazide, mediated by 4-dimethylaminopyridine (B28879) (DMAP), to form an acyldiazene intermediate. This highly reactive intermediate is then trapped by the isothiocyanate in a DMAP-mediated annulation sequence to form the final product. Similarly, in the Huisgen reaction pathway, an N-acylated tetrazole is a key, albeit unstable, intermediate that rearranges to form the oxadiazole ring. These investigations into catalytic cycles and transient intermediates are vital for the development of more efficient and selective synthetic methodologies.

Overview of Bioisosteric Replacements in Oxadiazole Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. The 1,3,4-oxadiazole ring is a prominent and successful bioisostere, frequently employed to replace amide and ester functionalities in drug candidates. acs.org This substitution is intended to modulate the molecule's physicochemical and pharmacokinetic properties, such as improving metabolic stability, enhancing solubility, and altering receptor binding interactions. acs.orgrsc.org

The rationale for using a 1,3,4-oxadiazole as an amide or ester bioisostere stems from its ability to mimic the key features of these groups. It possesses a similar planar geometry and contains hydrogen bond acceptors (the nitrogen and oxygen atoms). rsc.org Crucially, the oxadiazole ring is generally more resistant to enzymatic hydrolysis by proteases and esterases compared to amide and ester bonds, respectively. This enhanced metabolic stability can lead to improved bioavailability and a longer duration of action. acs.org

Several heterocyclic systems can serve as bioisosteres for each other. In the context of oxadiazole design, common replacements include:

1,2,4-Oxadiazole (B8745197): This regioisomer is another common amide bioisostere. However, the 1,3,4- and 1,2,4-isomers can confer significantly different properties. For instance, 1,3,4-oxadiazoles generally exhibit lower lipophilicity and higher polarity compared to their 1,2,4-oxadiazole counterparts. nih.gov

1,3,4-Thiadiazole: The replacement of the oxygen atom in the oxadiazole ring with a sulfur atom yields a 1,3,4-thiadiazole. This is a classic example of bioisosterism between second- and first-row atoms. globalresearchonline.net Thiadiazoles often retain similar biological activities to their oxadiazole analogues while potentially modifying properties like lipophilicity and electronic distribution. globalresearchonline.netrsc.org

1,2,4-Triazole: This five-membered ring containing three nitrogen atoms can also act as a bioisostere for the 1,3,4-oxadiazole ring. acs.org As a nitrogenous analogue, it can offer different hydrogen bonding capabilities and electronic properties. nih.gov

The following table provides an overview of common bioisosteric replacements related to the 1,3,4-oxadiazole ring in medicinal chemistry.

| Original Functional Group / Heterocycle | Bioisosteric Replacement | Key Rationale and Impact on Properties |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Increases metabolic stability against hydrolysis; maintains hydrogen bonding capacity; can improve solubility and polarity. acs.org |

| Ester (-COO-) | 1,3,4-Oxadiazole | Increases metabolic stability against esterases; modulates electronic properties and receptor interactions. acs.org |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Alters polarity, lipophilicity, and hydrogen bond vector orientation; can fine-tune receptor selectivity. nih.gov |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Classical O/S replacement; modulates lipophilicity and metabolic profile while often retaining the core biological activity. globalresearchonline.net |

| 1,3,4-Oxadiazole | 1,2,4-Triazole | Introduces an additional hydrogen bond donor/acceptor site; alters electronic character and polarity. nih.gov |

Mechanistic and Target Oriented Research on Biological Activity of 1,3,4 Oxadiazol 2 Amine Derivatives

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms is crucial for the rational design of more potent and selective therapeutic agents. Research has uncovered several key pathways through which 1,3,4-oxadiazole (B1194373) derivatives exert their biological effects.

Antioxidant Mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)

Derivatives of 1,3,4-oxadiazole have demonstrated significant antioxidant capabilities, which are critical in combating oxidative stress implicated in numerous diseases. The primary mechanisms for their free-radical scavenging activity have been investigated through both experimental and computational studies, including Density Functional Theory (DFT). acs.org

The main pathways identified are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The thermodynamic viability of this process is a key determinant of the compound's antioxidant potential. acs.org

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the initial transfer of an electron from the oxadiazole derivative to the radical, followed by the transfer of a proton. acs.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the radical species.

Studies on phenolic 1,3,4-oxadiazole derivatives have shown that they possess potent radical scavenging activity, often superior to their diacylhydrazine precursors. nih.gov This enhanced activity is attributed to the resonance stabilization of the resulting phenoxyl radical, a process in which the 1,3,4-oxadiazole moiety actively participates. nih.gov The antioxidant potential of these compounds has been confirmed through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govmdpi.com

Table 1: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Assay | Activity/IC50 (µM) | Reference |

| 2,5-disubstituted 1,3,4-oxadiazole (Compound 2) | DPPH Scavenging | 23.07 ± 0.27 | mdpi.com |

| 2,5-disubstituted 1,3,4-oxadiazole (Compound 14b) | DPPH Scavenging | 15.15 µg/mL | mdpi.com |

| Phenolic 1,3,4-oxadiazoles (General) | DPPH, ABTS, H2O2 scavenging | Pronounced activity | nih.gov |

Enzyme Inhibition Mechanisms: Inhibition of Cholinesterases (AChE, BChE), Alpha-Glucosidase

Enzyme inhibition is a primary mechanism through which 1,3,4-oxadiazole derivatives exert their therapeutic effects, particularly in neurodegenerative and metabolic diseases.

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an effective strategy for managing type 2 diabetes. acs.org Novel 2-thione-1,3,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase. acs.org Molecular docking studies suggest these compounds bind effectively within the active pocket of the enzyme, providing a basis for the development of new anti-diabetic agents. acs.org

Table 2: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Enzyme | IC50 / Inhibition | Mechanism Type | Reference |

| 4-aminopyridine-1,3,4-oxadiazole hybrid (Compound 9) | Human AChE | 1.098 µM | Non-competitive | auctoresonline.org |

| General 1,3,4-Oxadiazole Derivatives (15-35) | AChE | 41.87 to 1580.25 µM | Allosteric Binding | acs.orgacs.org |

| 1,2,4-Oxadiazole (B8745197) Derivative (Compound 6n) | Human BuChE | 5.07 µM | Selective | nih.gov |

| 2-Thione-1,3,4-oxadiazole Derivatives | Alpha-Glucosidase | Potent Inhibition | Competitive (Docking) | acs.org |

Antimicrobial Mechanisms: Inhibition of Bacterial Cell Wall Biosynthesis

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Derivatives of 1,3,4-oxadiazole have emerged as promising candidates, with some acting through the disruption of bacterial cell wall synthesis. researchgate.netnih.gov The bacterial cell wall, particularly the peptidoglycan layer, is an ideal target as it is essential for bacterial survival and absent in human cells.

Research has indicated that 1,3,4-oxadiazole derivatives can interfere with this crucial pathway by inhibiting key enzymes:

Mur Ligase Inhibition: Molecular docking studies have suggested that some 1,3,4-oxadiazole derivatives can inhibit MurD ligase, an enzyme essential for the cytoplasmic synthesis of the peptidoglycan precursor. nih.gov

GlcN-6-P Synthase Inhibition: Other derivatives have been shown to inhibit GlcN-6-P (glucosamine-6-phosphate) synthase, which disrupts the synthesis of N-acetylglucosamine, a fundamental building block of the cell wall, ultimately leading to its destruction. researchgate.net

Lipoteichoic Acid (LTA) Synthesis Inhibition: In Gram-positive bacteria, LTA is a vital component of the cell wall. Certain 1,3,4-oxadiazole compounds have been identified as inhibitors of LTA biosynthesis, presenting a targeted mechanism against pathogens like Staphylococcus aureus. nih.gov

Anticancer Mechanisms: Inhibition of Tubulin Polymerization, Histone Deacetylases (HDAC), Thymidylate Synthase

The 1,3,4-oxadiazole scaffold is present in numerous compounds with significant anticancer activity, operating through diverse and critical mechanisms of action. researchgate.net

Inhibition of Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are potent anticancer agents. Certain 1,3,4-oxadiazole derivatives have been shown to possess antimitotic and microtubule-destabilizing activity, effectively inhibiting cancer cell proliferation by disrupting this vital cellular process.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis. The 1,3,4-oxadiazole ring can act as a bioisostere for hydroxamate groups found in known HDAC inhibitors, and derivatives have been reported to exhibit significant HDAC inhibitory activity.

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a central enzyme in the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. Inhibition of TS leads to a depletion of dTMP, causing an imbalance in deoxynucleotides that results in DNA damage and cell death. researchgate.net Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of this key enzyme, highlighting their potential as chemotherapeutic agents.

Identification and Characterization of Specific Biological Targets

Beyond elucidating the mechanisms of action, research has focused on identifying the specific molecular targets with which 1,3,4-oxadiazole derivatives interact to produce their pharmacological effects.

Receptor Binding and Modulation (e.g., Peroxisome Proliferator-Activated Receptor Alpha, PPARα)

The ability of 1,3,4-oxadiazole derivatives to bind to and modulate the activity of specific cellular receptors is a key aspect of their therapeutic profile.

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. Specifically, 1,3,4-oxadiazole scaffolds are being explored as potential pan-PPAR agonists, including for PPARα. Agonism of PPARα is a validated strategy for treating dyslipidemia.

Other Receptors: The versatility of the 1,3,4-oxadiazole core allows for its incorporation into ligands for various other receptors. Studies have shown that different derivatives can bind to:

GABA-A Receptor: Certain derivatives exhibit potent binding affinity for the GABA-A receptor, suggesting potential for anticonvulsant activity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis (the formation of new blood vessels), VEGFR2 is a major target in cancer therapy. Substituted oxadiazoles (B1248032) have been identified as potential anticancer compounds that show selective binding affinity for VEGFR2 over other growth factor receptors like EGFR. auctoresonline.org

Table 3: Receptor Binding Targets of 1,3,4-Oxadiazole Derivatives

| Receptor Target | Therapeutic Area | Finding | Reference |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Antidiabetic | Exploration as potential pan-PPAR agonists | |

| GABA-A Receptor | Anticonvulsant | Potent binding affinity (IC50 = 0.11 µM for compound 5b) | nih.gov |

| VEGFR2 | Anticancer | Selective binding and inhibition | auctoresonline.org |

| EGFR | Anticancer | Weaker binding affinity compared to VEGFR2 | auctoresonline.org |

Enzymatic Target Identification and Validation

Research into 1,3,4-oxadiazol-2-amine (B1211921) derivatives has identified several key enzymatic targets, validating their potential as inhibitors in various disease contexts. nih.gov The inhibition of these enzymes often forms the basis of the compounds' therapeutic effects, ranging from anticancer to antimicrobial activity. nih.govmdpi.com

One of the primary areas of investigation is cancer therapy, where these derivatives have been shown to target enzymes crucial for cancer cell proliferation and survival. nih.gov Key enzymatic targets include:

Thymidylate Synthase (TS): This enzyme is essential for DNA synthesis and repair, making it a critical target for cancer chemotherapy. nih.govmdpi.com Certain 1,3,4-oxadiazole derivatives have been designed and found to be potent inhibitors of TS. For instance, hybrids of 1,2,3-triazole and 1,3,4-oxadiazole have demonstrated significant TS inhibition, with some compounds showing greater activity than the standard drug pemetrexed. mdpi.com

Histone Deacetylases (HDACs): HDACs are epigenetic regulators often dysregulated in cancer. nih.gov Derivatives such as 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide have shown inhibitory effects against HDAC-8, particularly in breast cancer cell lines. nih.gov More specifically, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as mechanism-based, essentially irreversible inhibitors of HDAC6, a target in both oncology and non-oncological diseases. nih.gov

Cyclooxygenase (COX): COX enzymes are key players in inflammation, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov Novel 1,3,4-oxadiazole derivatives have been evaluated as COX inhibitors, with some showing potent activity against both COX-1 and COX-2 isoforms, often exceeding the efficacy of reference drugs like Meloxicam. nih.govnih.gov

Pyruvate Dehydrogenase Complex E1 (PDHc-E1): In the realm of antibacterial research, 1,3,4-oxadiazole pyrimidine (B1678525) derivatives have been rationally designed as inhibitors of the E. coli PDHc-E1 enzyme, a crucial component in bacterial metabolism. nih.gov

In addition to cancer and inflammation, these compounds have been investigated as antimicrobial agents. An important bacterial target is Peptide Deformylase (PDF) , a metalloenzyme that is a promising target for developing new antibiotics with no cross-resistance to existing drugs. ijpsjournal.com

The validation of these targets is typically achieved through in vitro enzymatic assays that measure the inhibitory concentration (IC₅₀) of the compounds against the purified enzyme, as well as through cellular assays that confirm the downstream effects of enzyme inhibition. mdpi.comnih.gov

Identified Enzymatic Targets for 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Therapeutic Area | Example Derivative Class | Reference |

| Thymidylate Synthase (TS) | Anticancer | 1,3,4-Oxadiazole-1,2,3-triazole hybrids | nih.govmdpi.com |

| Histone Deacetylase (HDAC) | Anticancer | 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide | nih.govnih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | Pyrrolo[3,4-d]pyridazinone derivatives | nih.govnih.gov |

| Pyruvate Dehydrogenase (PDHc-E1) | Antibacterial | 1,3,4-Oxadiazole pyrimidine derivatives | nih.gov |

| Peptide Deformylase (PDF) | Antibacterial | Substituted 5-indole-1,3,4-oxadiazoles | ijpsjournal.com |

| α-Glucosidase | Antidiabetic | Hydroxyphenyl-substituted 1,3,4-oxadiazoles | nih.gov |

Protein Interaction Studies

Understanding how 1,3,4-oxadiazol-2-amine derivatives bind to their target proteins is fundamental for mechanism elucidation and drug design. Molecular docking is a primary computational tool used to predict and analyze these interactions at the molecular level. nih.govnih.gov

Docking studies have been instrumental in visualizing the binding modes of these inhibitors within the active sites of their target enzymes. For example, in the case of PDHc-E1 inhibitors, molecular docking revealed that the 1,3,4-oxadiazole moiety allows for more binding positions and stronger interactions with key amino acid residues like Lys392 and His106 at the active site, explaining their enhanced inhibitory activity compared to lead compounds. nih.gov Similarly, docking studies of COX inhibitors showed that the derivatives occupy the active site in a manner very similar to the established drug Meloxicam. nih.govnih.gov

For HDAC6 inhibitors, crystallographic experiments have provided direct evidence of protein interaction. These studies revealed that difluoromethyl-1,3,4-oxadiazoles undergo a ring-opening reaction catalyzed by the zinc-bound water molecule in the enzyme's active site. nih.gov This generates a difluoroacetylhydrazide species that coordinates strongly with the zinc ion and binds within a specific pocket (the P571 pocket), leading to an essentially irreversible inhibition of the enzyme. nih.gov

While global proteomics and activity-based protein profiling studies are less commonly reported for this specific class of compounds, the detailed insights from molecular docking and crystallography provide a solid foundation for understanding their protein interactions. These computational and structural biology approaches are crucial for validating targets and guiding the rational design of more potent and selective inhibitors. nih.govnih.gov

In Vitro Mechanistic Assays and Biochemical Studies

A battery of in vitro assays is employed to characterize the biological effects and elucidate the mechanism of action of 1,3,4-oxadiazol-2-amine derivatives. These studies provide quantitative data on their potency and offer insights into the cellular pathways they modulate. nih.govacs.org

Cytotoxicity and Antiproliferative Assays: The anticancer potential of these compounds is frequently assessed using cytotoxicity assays on various cancer cell lines. The MTT assay is a standard method used to determine the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. For example, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives showed potent cytotoxicity, with compound 4h exhibiting an IC₅₀ of less than 0.14 µM against the A549 lung cancer cell line. acs.org Similarly, N-Mannich bases of 1,3,4-oxadiazoles have demonstrated significant anti-proliferative activity against prostate (PC3), colorectal (HCT-116), and breast cancer (MCF7) cell lines. nih.gov

Antimicrobial Activity Assays: The antibacterial and antifungal activities are determined by measuring the Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov This is the lowest concentration of the compound that prevents visible growth of a microorganism. Derivatives of 2-amino-1,3,4-oxadiazole have shown strong to moderate effects against bacteria like C. tetani, B. subtilis, S. typhi, and E. coli. nih.gov Some N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives have also shown potent activity against M. tuberculosis strains, with MIC values as low as 4–8 µM. nih.gov

Mechanistic Assays: To understand how these compounds induce cell death, further mechanistic studies are performed.

Apoptosis Assays: Annexin V staining and DNA ladder assays are used to determine if cell death occurs via apoptosis. acs.org Studies on 1,3,4-oxadiazole derivatives have confirmed that they can induce apoptosis in cancer cells. nih.govacs.org

Cell Cycle Analysis: Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution. This can reveal if the compounds cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for anticancer drugs. acs.org

Mitochondrial Membrane Potential (MMP) Assay: Some compounds have been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway. This is often confirmed by measuring the depolarization of the mitochondrial membrane. nih.govacs.org For instance, certain derivatives caused a significant depolarization of the mitochondrial membrane in A549 cells, although the effect was less than that of the standard drug cisplatin. acs.org